An In-depth Technical Guide to 6-FAM-PEG3-Azide: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to 6-FAM-PEG3-Azide: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Carboxyfluorescein-PEG3-Azide (6-FAM-PEG3-Azide), a widely used fluorescent probe in bioconjugation and molecular biology. We will delve into its chemical structure, physicochemical and spectral properties, and provide detailed protocols for its application in labeling biomolecules through "click chemistry."
Core Properties of 6-FAM-PEG3-Azide
6-FAM-PEG3-Azide is a derivative of the highly fluorescent dye, fluorescein (FAM). It is functionalized with a triethylene glycol (PEG3) spacer and a terminal azide group. This structural design offers several advantages for biological applications. The PEG spacer enhances water solubility and minimizes steric hindrance between the dye and the target biomolecule, while the azide group allows for highly specific and efficient covalent labeling via click chemistry reactions.[1][2]
Physicochemical and Spectral Data
The key quantitative properties of 6-FAM-PEG3-Azide are summarized in the tables below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C29H28N4O9 | [1][3] |
| Molecular Weight | 576.56 g/mol | [1] |
| CAS Number | 412319-45-0 | |
| Appearance | White to yellow powder/crystal | |
| Purity (HPLC) | >95.0% | |
| Solubility | DMSO, DMF, MeOH |
| Spectral Property | Value | Reference |
| Excitation Wavelength (λex) | ~496 nm | |
| Emission Wavelength (λem) | ~516 nm | |
| Molar Extinction Coefficient (ε) | ~83,000 L·mol⁻¹·cm⁻¹ |
Click Chemistry Applications of 6-FAM-PEG3-Azide
6-FAM-PEG3-Azide is a key reagent for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The terminal azide group of 6-FAM-PEG3-Azide can react with alkyne-modified biomolecules through two primary pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Click chemistry pathways for 6-FAM-PEG3-Azide.
Experimental Protocols
The following are detailed methodologies for key experiments involving 6-FAM-PEG3-Azide.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Alkyne-Modified Oligonucleotides
This protocol describes the labeling of an alkyne-modified DNA oligonucleotide with 6-FAM-PEG3-Azide using a Cu(I) catalyst.
Materials:
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Alkyne-modified oligonucleotide
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6-FAM-PEG3-Azide
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
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Tris-HCl buffer (pH 7.5)
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Nuclease-free water
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DMSO (for dissolving 6-FAM-PEG3-Azide)
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Desalting column or ethanol precipitation reagents for purification
Procedure:
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Reagent Preparation:
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Prepare a 10 mM stock solution of 6-FAM-PEG3-Azide in anhydrous DMSO.
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Prepare a 100 mM stock solution of CuSO4 in nuclease-free water.
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Prepare a 1 M stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh.
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Dilute the alkyne-modified oligonucleotide to a concentration of 100 µM in Tris-HCl buffer.
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Reaction Setup:
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In a microcentrifuge tube, combine the following in order:
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40 µL of 100 µM alkyne-modified oligonucleotide
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5 µL of 10 mM 6-FAM-PEG3-Azide solution
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5 µL of 100 mM CuSO4 solution
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10 µL of 1 M sodium ascorbate solution
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40 µL of nuclease-free water to bring the final volume to 100 µL.
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-
Vortex the mixture gently to ensure thorough mixing.
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Incubation:
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Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
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-
Purification:
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Purify the labeled oligonucleotide from unreacted dye and catalyst using a desalting column or by ethanol precipitation.
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Resuspend the purified, labeled oligonucleotide in an appropriate buffer.
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-
Analysis:
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Confirm successful labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and 496 nm (for the 6-FAM dye).
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Further analysis can be performed using gel electrophoresis or HPLC.
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Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol outlines the labeling of biomolecules in living cells that have been metabolically engineered to incorporate a strained alkyne (e.g., DBCO).
Materials:
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Cells cultured with a DBCO-modified metabolic precursor
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6-FAM-PEG3-Azide
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Phosphate-buffered saline (PBS)
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Cell culture medium
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Fluorescence microscope
Procedure:
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Cell Preparation:
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Culture cells in the presence of a DBCO-containing metabolic precursor for a sufficient time to allow for incorporation into biomolecules of interest.
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Labeling:
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Prepare a 1 mM stock solution of 6-FAM-PEG3-Azide in DMSO.
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Dilute the 6-FAM-PEG3-Azide stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM.
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Wash the cells twice with warm PBS.
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Add the 6-FAM-PEG3-Azide containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.
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Washing:
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Remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted probe.
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Imaging:
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Image the cells using a fluorescence microscope with appropriate filters for FAM (excitation ~488 nm, emission ~520 nm).
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a cell proliferation assay using the Click-iT® EdU (5-ethynyl-2'-deoxyuridine) technology, where 6-FAM-PEG3-Azide is used for detection.
Caption: EdU cell proliferation assay workflow.
This in-depth guide provides essential information for researchers and scientists working with 6-FAM-PEG3-Azide. By understanding its properties and following detailed protocols, users can effectively employ this versatile fluorescent probe for a wide range of bioconjugation and bioimaging applications.
